N-Hexanoyl-glucosylceramide chemical structure and properties
N-Hexanoyl-glucosylceramide chemical structure and properties
Topic: N-Hexanoyl-glucosylceramide (C6-GlcCer): Chemical Structure, Properties, and Bioanalytical Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1][2][3][4]
[1][2][3][4]
Executive Summary & Chemical Identity
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a synthetic, short-chain analog of the endogenous sphingolipid glucosylceramide (GlcCer).[1][2][3][4] Unlike its long-chain physiological counterparts (C16–C24), which are highly hydrophobic and restricted to membrane bilayers, C6-GlcCer exhibits amphiphilic properties that allow for rapid transmembrane diffusion.[1][2][3][4]
This unique physicochemical profile makes C6-GlcCer and its fluorescent derivatives (e.g., C6-NBD-GlcCer) the "gold standard" substrates for investigating sphingolipid metabolism, specifically the activity of Glucosylceramide Synthase (GCS/UGCG) and Glucocerebrosidase (GBA) in live cells.[1][2][3][4] This guide details the structural logic, handling protocols, and assay methodologies for utilizing C6-GlcCer in drug development pipelines.[2][4]
Structural Specifications
| Property | Specification |
| IUPAC Name | N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]hexanamide |
| Common Name | C6-Glucosylceramide; N-Hexanoyl-GlcCer |
| Molecular Formula | C₃₀H₅₅NO₈ |
| Molecular Weight | 557.76 g/mol |
| Lipid Backbone | Sphingosine (d18:[1][2][3][4][5]1) |
| Fatty Acid Chain | Hexanoic Acid (C6:0) |
| Solubility | Soluble in DMSO (>5 mg/mL), Methanol, Chloroform:Methanol (2:[1][2][3]1) |
| Appearance | White to off-white solid |
Physicochemical Properties & Handling Logic[1][2][3][4]
The "Short-Chain" Advantage (Causality)
Endogenous GlcCer possesses long fatty acyl chains (C16–C24) that anchor it firmly in the plasma membrane, preventing spontaneous desorption or uptake by cells.[1][3][4]
-
The C6 Modification: By substituting the long chain with a six-carbon (hexanoyl) chain, the molecule's hydrophobicity is reduced significantly.[1][3][4] This allows C6-GlcCer to partition into the plasma membrane and "flip" or diffuse into the cytosol/Golgi complex without the need for specific transport proteins (like FAPP2 or GLTP) that regulate natural lipids.[3]
-
Application: This property allows researchers to "bypass" uptake bottlenecks and directly load cells with substrate to measure intracellular enzyme kinetics.
Preparation of Stock Solutions (Protocol)
To ensure reproducibility in cellular assays, proper solubilization is critical to prevent micelle aggregation which can skew kinetic data.
-
Primary Stock (5 mM): Dissolve lyophilized C6-GlcCer in a mixture of Chloroform:Methanol (2:1 v/v) . This ensures complete monomerization of the lipid. Store at -20°C in glass vials (Teflon-lined caps).
-
Working Stock (for Cell Culture):
-
Evaporate the chloroform:methanol solvent from an aliquot of the primary stock using a stream of nitrogen gas.
-
Redissolve the lipid film immediately in absolute ethanol or DMSO .
-
Critical Step: Vortex vigorously.[4] For cell treatments, dilute this ethanolic/DMSO stock directly into pre-warmed culture media (final solvent concentration <1%) while vortexing the media to ensure rapid dispersion.[3]
-
Biological Mechanism & Metabolic Pathways[1][3][6][7]
C6-GlcCer sits at the crossroads of sphingolipid synthesis and degradation.[3][4] In a cellular context, it is processed by two competing pathways:[1]
-
Synthesis (Anabolic): Not applicable to C6-GlcCer itself, but its precursor (C6-Ceramide) is converted to C6-GlcCer by Glucosylceramide Synthase (GCS) in the Golgi.[1][2][3][4]
-
Degradation (Catabolic): C6-GlcCer is hydrolyzed back to C6-Ceramide by Glucocerebrosidase (GBA/GBA1) in the lysosome or GBA2 (non-lysosomal).[1][2][3][4]
Visualization: C6-GlcCer Metabolic Flux
The following diagram illustrates the intracellular trafficking and enzymatic conversion pathways utilized in drug screening assays.
Figure 1: Intracellular metabolic fate of C6-sphingolipids.[1][2][3][4] Note that C6-GlcCer can be synthesized from C6-Ceramide (GCS assay) or hydrolyzed back to ceramide (GBA assay).[1][2][3][4]
Experimental Protocol: In Situ GCS Activity Assay
Context: This protocol measures the activity of Glucosylceramide Synthase (GCS) in live cells.[6][7][8] It is critical for screening GCS inhibitors (e.g., for Gaucher disease or reversing multidrug resistance in cancer).[3] Substrate: NBD-C6-Ceramide (Fluorescent precursor) is used to track the synthesis of NBD-C6-GlcCer.[1][2][3][4][7][8][9]
Reagents Required[1][4]
-
Substrate: NBD-C6-Ceramide (typically 5 µM final conc).[1][2][3][4]
-
Inhibitor Control: Miglustat or Genz-123346 (GCS specific inhibitors).[1][2][3][4]
-
Mobile Phase (TLC): Chloroform:Methanol:Ammonium Hydroxide (65:25:4).[1][2][3][4]
Step-by-Step Methodology
Step 1: Cell Seeding & Pre-treatment [1][2][3]
-
Seed cells (e.g., HeLa, HepG2) in 6-well plates to reach 80% confluency.[1][2][3][4]
-
Self-Validation: If testing inhibitors, pre-incubate cells with the inhibitor for 1 hour prior to substrate addition to ensure enzyme active sites are saturated.
Step 2: Pulse Labeling (The Reaction) [1][3]
-
Prepare labeling media: Serum-free DMEM containing 5 µM NBD-C6-Ceramide and 5 mg/mL BSA (defatted).[1][2][3][4]
-
Why BSA? BSA acts as a carrier to keep the lipid in solution and facilitates exchange at the membrane surface.
-
-
Incubate cells for 1 to 3 hours at 37°C.
Step 3: Lipid Extraction (Bligh & Dyer Modified)
-
Wash cells 3x with ice-cold PBS + 1% BSA (removes surface-bound lipid) followed by 2x with PBS only.[1][2][3][4]
-
Add 500 µL Methanol, scrape cells, and transfer to a glass vial.
-
Add 250 µL Chloroform. Vortex.
-
Add 250 µL Water. Vortex.
-
Centrifuge at 2000 x g for 5 mins.
-
Dry under nitrogen gas.[4]
Step 4: Analysis (HPTLC or HPLC)
-
HPTLC: Spot dried lipids onto Silica Gel 60 plates. Develop in Chloroform:Methanol:H2O (65:25:4).[1][3][4]
-
Quantification: Calculate the ratio of [Product (GlcCer)] / [Total Lipid (Cer + GlcCer)].
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the in situ Glucosylceramide Synthase activity assay.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Low Signal Intensity | Substrate precipitation in media.[1][2][3][4] | Ensure BSA is used in the labeling media (complexation is required).[3] |
| High Background/No Separation | Incomplete phase separation.[3][4] | Ensure strict 2:1:0.8 ratio of MeOH:CHCl3:H2O during extraction. |
| Product Degradation | GBA activity is interfering. | Include a GBA inhibitor (e.g., Conduritol B Epoxide) during the pulse phase.[1][3] |
| Doublets on TLC | Separation of hydroxy/non-hydroxy species. | This is normal for natural lipids, but C6-GlcCer should migrate as a single band.[1][2][3][4] Check purity of stock. |
References
-
Hayashi, Y., et al. (2005).[1][3][4][10] "A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates."[10] Analytical Biochemistry.
-
Kok, J.W., et al. (1989).[1][3][4][10] "Salvage of glucosylceramide by recycling after internalization along the pathway of receptor-mediated endocytosis."[3][4][10] Proceedings of the National Academy of Sciences. [1][2][3][4]
-
Lipid Maps Structure Database. "Glucosylceramide (d18:1/6:0)." Lipid Maps.
-
PubChem Compound Summary. "N-hexanoylglucosylsphingosine."[1][2][3][4] National Center for Biotechnology Information.[4] [1][2][3][4]
-
Shayman, J.A., & Abe, A. (2013).[1][3] "Inhibitors of glucosylceramide synthase."[10][11] Methods in Enzymology.
Sources
- 1. C6 Glucosylceramide (d18:2/6:0) | Cayman Chemical | Biomol.com [biomol.com]
- 2. Showing Compound Glucosylceramide (d18:1/18:0) (FDB023559) - FooDB [foodb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. Glucocerebrosides | C40H75NO9 | CID 10169092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. uaf.edu [uaf.edu]
- 7. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
